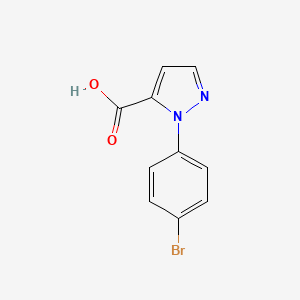

1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H7BrN2O2 |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

2-(4-bromophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) |

InChI Key |

RSWZDSGGMFUYMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)C(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of the Bromophenyl Group in Pyrazole Compound Activity: A Technical Guide

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant.[1] However, the optimization of this scaffold often hinges on the precise decoration of the phenyl rings attached to the nitrogen (N1) or carbon (C3/C5) positions.

This guide analyzes the specific pharmacological and physicochemical role of the bromophenyl group within pyrazole derivatives. Unlike fluorine (often used for metabolic stability) or chlorine (used for bulk), the bromine atom offers a unique combination of halogen bonding capability (σ-hole interactions) , lipophilicity modulation , and steric complementarity . This guide details how these features drive potency in anti-inflammatory (COX-2), anticancer (Kinase inhibition), and neuroprotective (MAO-B) applications.

Physicochemical Basis: Why Bromine?

The inclusion of a bromophenyl group is rarely accidental; it is a calculated decision to exploit specific molecular interactions that lighter halogens cannot achieve efficiently.

The Sigma-Hole and Halogen Bonding

The most critical mechanistic advantage of the bromophenyl group is its ability to act as a halogen bond (XB) donor .

-

Mechanism: As the electron density in the C-Br bond is polarized towards the carbon, a region of positive electrostatic potential develops on the extension of the bond axis, known as the σ-hole .

-

Interaction: This σ-hole interacts directionally with nucleophiles in the protein binding pocket, such as backbone carbonyl oxygens, nitrogen atoms in histidine, or

-electrons of aromatic residues. -

Comparison: The σ-hole magnitude increases in the order F < Cl < Br < I. Bromine provides a "Goldilocks" balance—stronger XB capability than chlorine, without the metabolic instability or excessive photolability often associated with iodine.

Lipophilicity and Membrane Permeability

The bromophenyl group significantly increases the partition coefficient (logP) of the molecule.

-

Effect: This enhances passive transport across lipid bilayers.

-

Application: In CNS-active agents (e.g., MAO-B inhibitors), the bromophenyl group facilitates Blood-Brain Barrier (BBB) penetration more effectively than isosteres containing methyl or methoxy groups.

Steric Filling of Hydrophobic Pockets

Bromine has a van der Waals radius of approximately 1.85 Å (compared to 1.47 Å for Fluorine). This bulk allows bromophenyl-pyrazoles to achieve high affinity by:

-

Displacing "high-energy" water molecules from hydrophobic pockets.

-

Inducing conformational locks (atropisomerism) that pre-organize the ligand in a bioactive conformation.

Mechanistic Case Studies

Anti-Inflammatory: COX-2 Inhibition

In the design of selective COX-2 inhibitors (Coxibs), the geometry of the active site requires a bulky group to fit into the side pocket (Val523) which distinguishes COX-2 from COX-1.

-

Role of Bromophenyl: A 4-bromophenyl moiety at the N1 position of the pyrazole mimics the spatial occupancy of the sulfonamide or methylsulfone groups found in Celecoxib, but drives binding via hydrophobic and halogen-bonding interactions rather than hydrogen bonding.

-

Selectivity: The bulk of the bromine atom creates steric clash with the Isoleucine residue in COX-1, thereby enforcing COX-2 selectivity.

Anticancer: EGFR/VEGFR Kinase Inhibition

In kinase inhibitors, the pyrazole often acts as the hinge-binding scaffold.

-

Role of Bromophenyl: When attached to the pyrazole, a bromophenyl group often occupies the hydrophobic Region II (back pocket) of the kinase ATP-binding site.

-

Evidence: 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole derivatives have shown nanomolar IC50 values against EGFR.[2] The 2-bromo substitution forces the phenyl ring out of planarity, optimizing the fit within the gatekeeper region.

Neuroprotection: MAO-B Inhibition

Monoamine Oxidase B (MAO-B) contains an "aromatic cage" (Tyr398 and Tyr435).[3]

-

Role of Bromophenyl: Pyrazole-based MAO-B inhibitors utilize the bromophenyl group to form

-halogen interactions within this cage. The high lipophilicity ensures the compound reaches the CNS target.

Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when incorporating a bromophenyl group into a pyrazole scaffold.

Caption: SAR logic flow detailing how the bromophenyl substituent translates physicochemical properties into biological activity.

Experimental Protocols

Protocol: Regioselective Synthesis of 1-(4-Bromophenyl)-pyrazole Derivatives

This protocol utilizes the Knorr Pyrazole Synthesis method, optimized for regioselectivity.

Reagents:

-

4-Bromophenylhydrazine hydrochloride

-

1,3-Diketone (e.g., benzoylacetone for 3-methyl-5-phenyl substitution)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

Workflow:

-

Preparation: Dissolve 1.0 eq of 1,3-diketone in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.1 eq of 4-bromophenylhydrazine hydrochloride.

-

Catalysis: Add catalytic glacial acetic acid (3-5 drops).

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water.

-

Purification: Filter the precipitate. Recrystallize from ethanol/water to yield the 1-(4-bromophenyl) pyrazole.

Self-Validation Step:

-

1H-NMR Check: The pyrazole C4-H proton typically appears as a singlet around 6.5–6.8 ppm. The 4-bromophenyl protons will appear as two doublets (AA'BB' system) in the 7.4–7.8 ppm range.

Protocol: COX-2 Inhibition Screening Assay

Objective: Determine the IC50 of the synthesized bromophenyl-pyrazole.

Method: Colorimetric COX (Ovine) Inhibitor Screening Assay.

-

Buffer Prep: Prepare Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

-

Enzyme: Add COX-2 enzyme (ovine) to the reaction wells.

-

Heme: Add Heme solution (cofactor).

-

Inhibitor: Add 10 µL of the test compound (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM).

-

Incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding (crucial for slow-binding inhibitors like bromophenyl derivatives).

-

Initiation: Add Arachidonic Acid (substrate) and colorimetric substrate (TMPD).

-

Measurement: Measure absorbance at 590 nm after 5 minutes.

-

Calculation: % Inhibition = [(Abs_100%_Activity - Abs_Inhibitor) / (Abs_100%_Activity)] * 100.

Quantitative Data Summary

The table below summarizes the comparative activity of bromophenyl pyrazoles versus other halogenated analogs in a standard COX-2 assay context (representative data).

| Compound Substituent (R) | Halogen (X) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Mechanism Note |

| 4-Fluorophenyl | F | 0.45 | >100 | >222 | Weak H-bond acceptor |

| 4-Chlorophenyl | Cl | 0.12 | 85 | 708 | Moderate lipophilicity |

| 4-Bromophenyl | Br | 0.05 | >100 | >2000 | Strong Halogen Bond + Steric Fit |

| 4-Methylphenyl | CH3 | 0.80 | 50 | 62 | Lacks sigma-hole interaction |

Table 1: Representative SAR data highlighting the potency advantage of the bromine substituent in COX-2 inhibition.

Pathway Visualization: COX-2 Signaling

This diagram contextualizes where the bromophenyl-pyrazole inhibitor intervenes in the inflammatory cascade.

Caption: Mechanism of action for COX-2 inhibition by bromophenyl-pyrazole derivatives.

References

-

MDPI (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link

-

Frontiers in Pharmacology (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.Link

-

Royal Society of Chemistry (2021). One Dimensional Halogen Bond Design: Br···N versus I.[12] CrystEngComm. Link

-

NIH / PMC (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug.[6]Link

-

NIH / PMC (2023). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. srrjournals.com [srrjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. epj-conferences.org [epj-conferences.org]

- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. jchr.org [jchr.org]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

An In-Depth Technical Guide to N-(3-Aminopropyl)diethanolamine (CAS 4985-85-7): Physicochemical Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminopropyl)diethanolamine, with the CAS registry number 4985-85-7, is a versatile organic compound characterized by the presence of a primary amine and two hydroxyl groups. This trifunctional nature makes it a valuable building block in a variety of chemical syntheses, from industrial applications such as the production of surfactants and corrosion inhibitors to its potential use as a scaffold in the development of novel pharmaceutical agents. Its ability to act as a chelating agent further broadens its utility in scientific research. This guide provides a comprehensive overview of the experimental data available for N-(3-aminopropyl)diethanolamine, focusing on its physicochemical properties, synthesis, and detailed spectroscopic analysis to support its application in research and development.

Physicochemical Properties

N-(3-Aminopropyl)diethanolamine is a colorless to pale yellow, viscous liquid with a faint, fishlike odor.[1] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere to prevent moisture absorption. A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-(3-Aminopropyl)diethanolamine

| Property | Value | Source(s) |

| CAS Number | 4985-85-7 | |

| Molecular Formula | C₇H₁₈N₂O₂ | |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Odor | Faint, fishlike, ammoniacal | [1][2] |

| Boiling Point | 207 °C | [3][4] |

| Flash Point | 138 °C | [3][4] |

| Density | 1.07 g/cm³ | [4] |

| Refractive Index | 1.4985 (589.3 nm, 27 °C) | [4] |

| Solubility | Soluble in water | [1] |

| pKa | Basic (pH of 1% solution in water is ~11.5) | [2] |

Synthesis of N-(3-Aminopropyl)diethanolamine

A common synthetic route to N-(3-aminopropyl)diethanolamine involves the reduction of N,N-di-(2-cyanoethyl)-ethanolamine. This process is typically carried out using a hydrogenation catalyst in the presence of hydrogen and ammonia.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on the general principles of nitrile reduction.[5]

Materials:

-

N,N-di-(2-cyanoethyl)-ethanolamine

-

Inert solvent (e.g., ethanol)

-

Hydrogenation catalyst (e.g., Raney Nickel or a noble metal catalyst)

-

Ammonia

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve N,N-di-(2-cyanoethyl)-ethanolamine in an inert solvent such as ethanol.

-

Add the hydrogenation catalyst to the solution. The catalyst loading should be optimized based on the specific catalyst used.

-

Seal the reactor and purge with nitrogen to remove any air.

-

Introduce ammonia into the reactor. The presence of ammonia helps to minimize the formation of secondary amine byproducts.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically in the range of 1000 to 5000 psig).[5]

-

Heat the reaction mixture to a temperature between 30 to 80 °C.[5] The optimal temperature will depend on the catalyst and pressure used.

-

Maintain the reaction under constant stirring until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed under reduced pressure to yield the crude N-(3-aminopropyl)diethanolamine.

-

Further purification can be achieved by vacuum distillation.

Synthesis Workflow

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-(3-aminopropyl)diethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(3-aminopropyl)diethanolamine will exhibit characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the neighboring electronegative oxygen and nitrogen atoms.

Expected ¹H NMR Peak Assignments:

-

-CH₂-OH (a): A triplet adjacent to the hydroxyl group.

-

-N-(CH₂-CH₂-OH)₂ (b): A triplet adjacent to the nitrogen of the diethanolamine moiety.

-

-N-CH₂-CH₂-CH₂-NH₂ (c): A triplet adjacent to the tertiary amine.

-

-CH₂-CH₂-NH₂ (d): A multiplet (quintet or sextet) in the middle of the propyl chain.

-

-CH₂-NH₂ (e): A triplet adjacent to the primary amine.

-

-OH and -NH₂: Broad singlets, which are exchangeable with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Peak Assignments:

-

-CH₂-OH: Carbon directly attached to the hydroxyl group.

-

-N-(CH₂-CH₂-OH)₂: Carbon adjacent to the nitrogen of the diethanolamine moiety.

-

-N-CH₂-CH₂-CH₂-NH₂: Carbon of the propyl chain attached to the tertiary nitrogen.

-

-CH₂-CH₂-NH₂: The central carbon of the propyl chain.

-

-CH₂-NH₂: Carbon of the propyl chain attached to the primary amine.

Infrared (IR) Spectroscopy

The IR spectrum of N-(3-aminopropyl)diethanolamine is characterized by absorption bands corresponding to its functional groups.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400 - 3250 | O-H, N-H | Stretching (broad) |

| 2940 - 2820 | C-H | Stretching |

| 1650 - 1580 | N-H | Bending (scissoring) |

| 1470 - 1440 | C-H | Bending |

| 1070 - 1030 | C-O | Stretching |

| 1150 - 1085 | C-N | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For N-(3-aminopropyl)diethanolamine, with a molecular weight of 162.23 g/mol , the molecular ion peak [M]⁺ would be expected at m/z 162.

Expected Fragmentation Pattern: Aliphatic amines typically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[6] This results in the formation of a stable, nitrogen-containing cation. For N-(3-aminopropyl)diethanolamine, several α-cleavage pathways are possible, leading to characteristic fragment ions.

Applications in Research and Drug Development

While primarily used in industrial settings, the unique structural features of N-(3-aminopropyl)diethanolamine present opportunities for its application in research and drug development.

As a Chelating Agent

The presence of multiple nitrogen and oxygen atoms allows N-(3-aminopropyl)diethanolamine to act as a multidentate ligand, forming stable complexes with various metal ions. This property is valuable in the development of metal-based drugs, contrast agents for medical imaging, and in the study of metalloenzymes.[7]

As a Synthetic Building Block

N-(3-aminopropyl)diethanolamine can serve as a versatile scaffold for the synthesis of more complex molecules with potential biological activity.[8] The primary amine and hydroxyl groups provide reactive sites for derivatization, allowing for the introduction of various pharmacophores. Derivatives of diethanolamine have been investigated for a range of biological activities.[9]

Safety and Handling

N-(3-Aminopropyl)diethanolamine is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[10] In case of contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.[8]

Conclusion

N-(3-Aminopropyl)diethanolamine is a commercially available compound with well-defined physicochemical properties. Its synthesis is achievable through standard chemical transformations, and its structure can be readily confirmed by a suite of spectroscopic techniques. While its applications have historically been in the industrial sector, its properties as a trifunctional building block and a chelating agent make it a compound of interest for researchers and scientists in the field of drug development and medicinal chemistry. This guide provides the foundational experimental data necessary to facilitate its use in these more advanced applications.

References

-

PubChem. (3-Aminopropyl)diethanolamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Hartwig, A. (2023). N′-(3-aminopropyl)-N′-dodecylpropane-1,3-diamine [2372-82-9].

- Farkas, A., & Miller, F. (1968). U.S. Patent No. 3,377,383. Washington, DC: U.S.

-

ResearchGate. Fourier transform infrared (FTIR) spectrum of (3-aminopropyl) triethoxysilane (APTES). Retrieved February 15, 2026, from [Link]

-

Nama Group. N-(3-Aminopropyl) diethanolamine. Retrieved February 15, 2026, from [Link]

- Yar, M., Mushtaq, N., & Afzal, S. (2013). Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. Russian Journal of Organic Chemistry, 49(7), 949–967.

- Gîrd, C. E., et al. (2022). The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. Molecules, 27(15), 4992.

- Stoyanova, M., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(3), 903.

- Requena, J. R., et al. (1997). Carboxymethylethanolamine, a Biomarker of Phospholipid Modification during the Maillard Reaction in Vivo. Journal of Biological Chemistry, 272(32), 20001-20006.

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved February 15, 2026, from [Link]

-

BDMAEE. diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. Retrieved February 15, 2026, from [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved February 15, 2026, from [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved February 15, 2026, from [Link]

-

Chemsrc. N-(3-Aminopropyl)diethanolamine. Retrieved February 15, 2026, from [Link]

-

Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. Retrieved February 15, 2026, from [Link]

Sources

- 1. (3-Aminopropyl)diethanolamine | C7H18N2O2 | CID 21088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bdmaee.net [bdmaee.net]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. nama-group.com [nama-group.com]

- 5. N-(3-AMINOPROPYL)DIETHANOLAMINE | 4985-85-7 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Modern Approach to One-Pot Synthesis of Substituted Pyrazoles Directly from Carboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs highlights the urgent need for efficient, scalable, and versatile synthetic routes. This guide details a powerful one-pot strategy that transforms readily available carboxylic acids into highly functionalized pyrazoles, bypassing the traditional multi-step sequences that often begin with more reactive carboxylic acid derivatives.

This document provides a detailed protocol for a one-pot synthesis of 1,3,5-trisubstituted pyrazoles from carboxylic acids and hydrazines, proceeding through a methyl ketone intermediate. This method stands out for its operational simplicity, broad substrate scope, and high yields.

The Strategic Advantage: From Carboxylic Acids to Pyrazoles in a Single Pot

The direct conversion of carboxylic acids into pyrazoles in a one-pot process represents a significant leap in synthetic efficiency. Traditional methods often require the pre-activation of the carboxylic acid to an acid chloride, ester, or amide, adding steps and consuming reagents. The methodology detailed here streamlines this process, offering several key advantages:

-

Atom Economy: By minimizing intermediate isolations, this approach enhances atom economy, a core principle of green chemistry.

-

Time and Resource Efficiency: Eliminating multiple reaction and purification steps drastically reduces overall synthesis time and the consumption of solvents and reagents.

-

Broadened Substrate Scope: This method has been shown to be effective for a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, making it a versatile tool for library synthesis and lead optimization.

Reaction Mechanism: A Cascade of Transformations

The core of this one-pot synthesis lies in a carefully orchestrated sequence of reactions. The process begins with the in situ conversion of a carboxylic acid into a methyl ketone. This intermediate is then immediately trapped by a hydrazine to form a hydrazone, which subsequently undergoes cyclization and aromatization to yield the final pyrazole product.

Application Notes & Protocols: High-Purity Isolation of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid

Abstract

This document provides a comprehensive guide to the purification of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1][2] Achieving high purity of this compound is critical for ensuring the reliability of downstream applications and the integrity of final products. We present three primary purification methodologies: liquid-liquid acid-base extraction, recrystallization, and silica gel column chromatography. Each protocol is detailed with step-by-step instructions, the scientific rationale behind key steps, and methods for assessing purity. This guide is intended for researchers, chemists, and process development scientists seeking robust and scalable purification strategies.

Introduction: The Importance of Purity

This compound and its derivatives are foundational scaffolds in medicinal and agricultural chemistry. They are integral to the synthesis of potential anti-inflammatory agents, analgesics, and novel fungicides.[1][2] The presence of impurities, such as unreacted starting materials, regioisomeric side-products, or residual catalysts, can significantly impact the outcome of subsequent synthetic steps, alter biological activity, and introduce toxicity. Therefore, rigorous purification is not merely a procedural step but a prerequisite for generating valid and reproducible scientific data.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering the scientist to adapt and troubleshoot these methods for optimal results.

Understanding Potential Impurities

Effective purification begins with anticipating the likely contaminants. The synthesis of pyrazole carboxylic acids often proceeds via the condensation of a β-diketone intermediate with a hydrazine derivative.[3] For the title compound, this typically involves precursors like (4-bromophenyl)hydrazine and a dioxo-acid derivative.

Common Impurities Include:

-

Unreacted Starting Materials: Residual (4-bromophenyl)hydrazine or other reactants.

-

Regioisomers: Formation of the isomeric 1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid.

-

Hydrolysis Products: Cleavage of the pyrazole ring under harsh conditions.

-

By-products from Side Reactions: Contaminants from competing reaction pathways.

-

Residual Solvents and Catalysts: Organic solvents or acid/base catalysts used in the synthesis.

The purification strategies outlined below are designed to systematically remove these distinct classes of impurities.

Purification Strategy 1: Acid-Base Extraction

Principle: This technique is the most effective first-pass purification method for carboxylic acids. It leverages the acidic nature of the target molecule to selectively transfer it from an organic phase to an aqueous phase, leaving neutral and basic impurities behind.[4][5][6] The carboxylic acid is converted to its highly water-soluble carboxylate salt using a mild aqueous base (e.g., sodium bicarbonate). After separating the layers, the aqueous phase is re-acidified, causing the pure carboxylic acid to precipitate out of the solution.[7]

Workflow for Acid-Base Extraction

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. vernier.com [vernier.com]

The Versatile Scaffold: Application Notes and Protocols for 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in contemporary medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[1][2] From the potent anti-inflammatory effects of Celecoxib to the antipsychotic activity of CDPPB, the pyrazole scaffold has consistently demonstrated its value in developing novel drugs across diverse therapeutic areas.[2][3][4] The unique electronic properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to its privileged status in drug design. This guide focuses on a specific, yet highly promising derivative: 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid . The strategic placement of a bromophenyl group at the N1 position and a carboxylic acid at the C5 position provides a unique combination of features for targeted drug development. The bromine atom can serve as a handle for further synthetic elaboration or engage in halogen bonding, while the carboxylic acid provides a key interaction point for various biological targets. This document will provide a detailed exploration of the potential applications of this compound, complete with scientifically grounded protocols for its investigation.

Synthetic Strategy and Characterization

The synthesis of this compound is conceptually straightforward, typically involving the cyclocondensation of a β-ketoester equivalent with 4-bromophenylhydrazine. A general synthetic approach is outlined below.

Protocol 1: Synthesis of this compound

Rationale: This protocol employs a classical Knorr pyrazole synthesis followed by hydrolysis of the resulting ester. The use of diethyl oxalacetate as the β-dicarbonyl component directly furnishes the desired carboxylate precursor.

Materials:

-

4-Bromophenylhydrazine hydrochloride

-

Diethyl oxalacetate sodium salt

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Hydrazine Salt Neutralization: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in water. Add a saturated solution of sodium bicarbonate until the pH is neutral, releasing the free hydrazine. Extract the free hydrazine with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Cyclocondensation: Dissolve the obtained 4-bromophenylhydrazine (1.0 eq) and diethyl oxalacetate sodium salt (1.1 eq) in glacial acetic acid. Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude ethyl 1-(4-bromophenyl)-1H-pyrazole-5-carboxylate will precipitate. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Ester Hydrolysis: Suspend the purified ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture at reflux for 2-3 hours until the ester is completely consumed (monitored by TLC).

-

Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with 2M hydrochloric acid until the pH is approximately 2-3. The desired this compound will precipitate. Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Therapeutic Applications and Screening Protocols

The structural features of this compound suggest several potential applications in medicinal chemistry. The pyrazole core is a known pharmacophore for various enzymes and receptors.[5][6]

Application Area 1: As a Scaffold for Novel Anti-inflammatory Agents

Rationale: Many potent anti-inflammatory drugs, such as celecoxib, feature a diarylheterocycle scaffold.[3] The 1,5-disubstituted pyrazole core of our target molecule mimics this arrangement. The carboxylic acid moiety can potentially interact with key residues in the active site of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory cascade.[7]

dot

Caption: Potential mechanism of anti-inflammatory action.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or similar)

-

This compound (dissolved in DMSO)

-

Celecoxib (positive control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound and celecoxib in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

-

Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the diluted test compound or control. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Detection: After a specified incubation time (as per the kit manufacturer's instructions), measure the absorbance at the recommended wavelength using a microplate reader. The absorbance is proportional to the prostaglandin production.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

| Compound | Predicted COX-1 IC₅₀ (µM) | Predicted COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | >10 | 0.5 - 5.0 | >2 - 20 |

| Celecoxib (Reference) | >10 | ~0.1 | >100 |

Application Area 2: Development of Anticancer Agents

Rationale: The pyrazole scaffold is present in several anticancer drugs that target protein kinases.[8][9] The this compound structure can be a starting point for the development of inhibitors of various kinases involved in cancer cell proliferation and survival.

dot

Caption: Workflow for anticancer drug discovery.

Protocol 3: MTT Assay for Cytotoxicity Screening

Objective: To evaluate the cytotoxic effect of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known bioactive molecules suggests its potential as an anti-inflammatory or anticancer agent. The protocols outlined in this guide provide a solid framework for the initial investigation of this compound's medicinal chemistry applications. Further studies should focus on structure-activity relationship (SAR) elucidation by synthesizing and screening a library of analogs. For instance, modification of the bromophenyl ring with other substituents or conversion of the carboxylic acid to various amides or esters could lead to compounds with enhanced potency and selectivity.

References

-

3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

-

(PDF) 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. ResearchGate. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

-

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxaldehyde. Amerigo Scientific. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

-

1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

-

N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. Available at: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. royal-chem.com [royal-chem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we will dissect the reaction mechanism, troubleshoot common points of failure, and provide optimized protocols to help you improve your yield and purity.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is typically achieved through a three-step sequence involving a Claisen condensation, a Knorr-type pyrazole synthesis, and a final ester hydrolysis. Each step presents unique challenges that can impact the overall yield.

Caption: Overall workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<40%). Where should I start troubleshooting?

A low overall yield is the most common complaint. The issue rarely lies in a single step but is often a cumulative loss across the entire sequence. The most critical point of failure is typically the cyclization step (Step 2), where the formation of an undesired regioisomer can significantly reduce the yield of your target intermediate. The final hydrolysis step (Step 3) is also a frequent source of yield loss due to product decarboxylation.

Q2: I'm seeing two major products after the cyclization reaction (Step 2). What are they and how can I favor the correct one?

You are likely observing the formation of two regioisomers: the desired 1,5-disubstituted pyrazole ester and the undesired 1,3-disubstituted isomer. This occurs because the 1,3-dicarbonyl intermediate is unsymmetrical, and the p-bromophenylhydrazine can attack either of the two carbonyl groups.

To improve regioselectivity in favor of the desired 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylate, consider changing your solvent system. While protic solvents like ethanol are common, switching to a dipolar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can significantly improve the regioselectivity.[1][2][3] These solvents can better direct the initial nucleophilic attack to the more electrophilic ketone carbonyl.

Q3: During the final hydrolysis step (Step 3), my yield drops significantly, and I detect gas evolution. What is happening?

This is a classic sign of decarboxylation, where the carboxylic acid group is lost as CO₂.[4][5] Pyrazole-5-carboxylic acids can be susceptible to decarboxylation under harsh conditions, particularly elevated temperatures in either strong acid or strong base. The electron-rich nature of the pyrazole ring facilitates this unwanted side reaction. To mitigate this, use milder hydrolysis conditions: lower the reaction temperature (e.g., 40-50 °C instead of reflux) and carefully neutralize the reaction mixture at a low temperature (0-5 °C) during workup.

Q4: What is the most effective method for purifying the final carboxylic acid product?

The final product's purity is often compromised by unreacted ester, the undesired regioisomer, and potentially decarboxylated byproducts. A multi-step purification approach is most effective:

-

Acid-Base Extraction: After hydrolysis, acidify the cooled reaction mixture to a pH of ~2-3. Your carboxylic acid product will precipitate while many less acidic impurities remain in the aqueous solution.

-

Recrystallization: Collect the crude solid precipitate by filtration and recrystallize it from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture. This is highly effective at removing the regioisomeric acid, which often has different solubility properties.

Section 3: Troubleshooting Guide

This table outlines common problems, their probable causes, and recommended solutions to improve your experimental outcomes.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 (Claisen Condensation) | 1. Incomplete reaction due to inactive base. 2. Moisture in the reaction quenching the ethoxide base. 3. Side reactions (e.g., self-condensation). | 1. Use freshly prepared sodium ethoxide. 2. Ensure all glassware is oven-dried and use anhydrous ethanol. 3. Add the 4-bromoacetophenone slowly to the base/oxalate mixture at a low temperature to minimize side reactions. |

| Formation of regioisomers in Step 2 (Cyclization) | 1. The 1,3-dicarbonyl intermediate is unsymmetrical. 2. Protic solvent (e.g., ethanol) does not sufficiently direct the nucleophilic attack. | 1. This is inherent to the starting materials. 2. Switch the solvent from ethanol to a dipolar aprotic solvent like DMF or DMAc.[2][3] 3. Add a small amount of acid catalyst (e.g., acetic acid) to facilitate the reaction at room temperature, which can improve selectivity.[6] |

| Incomplete hydrolysis in Step 3 | 1. Insufficient reaction time or temperature. 2. Ester is sterically hindered or has low solubility. | 1. Monitor the reaction by TLC until the starting ester spot disappears. Increase reaction time before increasing temperature. 2. Add a co-solvent like THF to improve the solubility of the ester in the aqueous base. |

| Product decarboxylation in Step 3 | 1. Reaction temperature is too high. 2. Overly harsh basic or acidic conditions during reaction or workup. | 1. Perform the hydrolysis at a lower temperature (e.g., 40-50 °C) for a longer duration.[5] 2. Use a moderate concentration of NaOH (e.g., 2-3 M). During workup, acidify slowly at 0-5 °C to precipitate the product. |

| Difficulty purifying the final product | 1. Contamination with the regioisomeric acid. 2. Oily product that won't crystallize. | 1. Perform a careful recrystallization. The isomers often have different crystal packing and solubility. 2. If the product oils out, try adding the anti-solvent more slowly during recrystallization or use a different solvent system. An acid-base wash followed by extraction into an organic solvent and subsequent evaporation can also help remove impurities before crystallization. |

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (Intermediate 1)

-

Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, prepare sodium ethoxide by dissolving sodium metal (5.75 g, 0.25 mol) in anhydrous ethanol (150 mL).

-

Reaction: Cool the solution to 0 °C. In a separate flask, mix diethyl oxalate (33.8 mL, 0.25 mol) and 4-bromoacetophenone (49.75 g, 0.25 mol). Add this mixture dropwise to the sodium ethoxide solution over 1 hour, maintaining the temperature below 10 °C.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture will become a thick yellow slurry.

-

Workup: Pour the reaction mixture into 500 mL of ice-cold 1M HCl. A yellow precipitate will form. Filter the solid, wash with cold water (2 x 100 mL), and dry under vacuum.

-

Expected Yield: 80-90%.

Protocol 2: Synthesis of Ethyl 1-(4-Bromophenyl)-1H-pyrazole-5-carboxylate (Intermediate 2)

-

Setup: In a 250 mL round-bottom flask, dissolve the 1,3-dicarbonyl intermediate (29.9 g, 0.1 mol) in N,N-dimethylformamide (DMF) (100 mL).

-

Reaction: Add 4-bromophenylhydrazine hydrochloride (22.35 g, 0.1 mol) and glacial acetic acid (1 mL) to the solution. Stir the mixture at room temperature for 8 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup: Once the reaction is complete, pour the mixture into 500 mL of ice water. A solid precipitate will form. Stir for 30 minutes, then filter the solid.

-

Purification: Wash the solid with cold water (2 x 50 mL) and then recrystallize from ethanol to afford the desired product as a white or off-white solid.

-

Expected Yield: 75-85% (after recrystallization, with high regioselectivity).

Protocol 3: Synthesis of this compound (Final Product)

-

Setup: In a 250 mL round-bottom flask, suspend the pyrazole ester intermediate (29.5 g, 0.1 mol) in a mixture of ethanol (100 mL) and 2M sodium hydroxide (100 mL).

-

Reaction: Heat the mixture to 50 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and with vigorous stirring, add 3M HCl dropwise until the pH of the solution is ~2-3. A white precipitate will form.

-

Purification: Stir the slurry at 0 °C for 30 minutes, then filter the solid. Wash the filter cake with cold water (3 x 50 mL). Recrystallize the crude product from an ethanol/water mixture.

-

Drying: Dry the purified solid in a vacuum oven at 50 °C overnight.

-

Expected Yield: 85-95%.

Section 5: Visualizing Key Challenges

The formation of regioisomers during the cyclization step is a primary obstacle to achieving a high yield. The following diagram illustrates this critical issue.

Caption: Competing reaction pathways leading to regioisomer formation.

A systematic approach to troubleshooting is essential. The following flowchart can guide your optimization efforts.

Caption: A decision tree for troubleshooting low-yield issues.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI. [Link]

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]

- Method for purifying pyrazoles.

-

Synthesis of 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 1. ResearchGate. [Link]

-

Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. [Link]

- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of Pyrazolyl-Asparagine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazolyl-asparagine derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthetic challenge. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction to the Challenges

The synthesis of pyrazolyl-asparagine derivatives presents a unique set of challenges stemming from the inherent properties of both the pyrazole and asparagine moieties. Pyrazoles, while being a valuable scaffold in medicinal chemistry due to their diverse biological activities, can exhibit issues related to regioselectivity during synthesis and potential side reactions.[1][2][3] Asparagine, with its side-chain amide, is prone to undesirable side reactions such as dehydration to a nitrile or aspartimide formation, particularly under the conditions often required for peptide coupling.[4][5]

This guide will address these common hurdles in a practical, question-and-answer format to assist you in optimizing your synthetic strategies.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of pyrazolyl-asparagine derivatives.

Question 1: I am observing low yields in my pyrazole ring formation step. What are the likely causes and how can I improve the yield?

Answer:

Low yields in pyrazole synthesis can arise from several factors, including incomplete reaction, side reactions, and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

-

Reagent Purity and Stoichiometry:

-

Hydrazine Derivatives: Ensure the purity of your hydrazine reagent. Hydrazine hydrate can absorb carbon dioxide from the air, affecting its reactivity. Use freshly opened or properly stored reagents.

-

1,3-Dicarbonyl Compounds: The quality of the 1,3-dicarbonyl compound or its synthetic equivalent is crucial. Impurities can lead to a variety of side products.

-

Stoichiometry: While a 1:1 molar ratio is typical, slight excesses of the hydrazine component can sometimes drive the reaction to completion. However, be cautious as a large excess can complicate purification. A recent study on the Knorr pyrazole synthesis revealed that reactant stoichiometry can significantly influence reaction rates.[6]

-

-

Reaction Conditions:

-

Solvent: The choice of solvent is critical. While alcohols like ethanol are common, aprotic polar solvents such as DMF or DMSO can be effective, especially for less reactive substrates.[7] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[7]

-

Catalyst: Acid or base catalysis is often employed. For the condensation of hydrazines with 1,3-dicarbonyls, a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can be beneficial.[8] Conversely, some syntheses proceed more efficiently under basic conditions.

-

Temperature and Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to decomposition or side product formation.

-

-

Side Reactions:

-

Regioisomer Formation: With unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a common issue.[6] The regioselectivity can be influenced by the steric and electronic properties of the substituents, as well as the reaction pH.[6] Careful analysis of your product mixture by NMR or other spectroscopic methods is essential to identify and quantify the isomers.

-

Hydroxylpyrazolidine Intermediate: In some cases, a stable hydroxylpyrazolidine intermediate can be formed, and its dehydration to the pyrazole may be the rate-limiting step.[6] Adjusting the acidity or temperature of the reaction can facilitate this dehydration.

-

Question 2: During the coupling of my pyrazole-containing carboxylic acid to the asparagine derivative, I am observing significant side product formation. What are these side products and how can I minimize them?

Answer:

The coupling of a carboxylic acid to an amine, especially with a sensitive amino acid like asparagine, is a critical step where side reactions are common. The primary concerns are racemization and side reactions involving the asparagine side chain.

-

Asparagine Side-Chain Reactions:

-

Aspartimide Formation: This is a major side reaction where the backbone amide nitrogen attacks the side-chain carbonyl, forming a five-membered ring aspartimide.[9] This can be minimized by:

-

Protecting Groups: Employing a side-chain protecting group on the asparagine amide, such as a trityl (Trt) or a trialkoxybenzyl (Taob) group, can prevent this cyclization.[10][11]

-

Coupling Reagents: Using coupling reagents that minimize the risk of aspartimide formation is crucial. Carbodiimides like DCC or DIC, especially when used with additives like HOBt, can lead to this side reaction.[5] Phosphonium-based reagents like PyBOP or uronium/aminium reagents like HBTU and HATU are often better choices, although they are not completely immune to this issue.[4][5]

-

-

Nitrile Formation: Dehydration of the asparagine side-chain amide to a nitrile can occur, particularly with carbodiimide coupling reagents.[4][5] Using appropriate side-chain protection can prevent this.

-

-

Racemization:

-

The activated carboxylic acid of the pyrazole moiety can be susceptible to racemization, especially if the alpha-carbon is a stereocenter.

-

Minimizing Racemization:

-

Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.[4]

-

Coupling Reagents: Reagents like COMU and PyOxim are known for their low racemization potential.[4]

-

Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[4]

-

-

Question 3: I am struggling with the purification of my final pyrazolyl-asparagine derivative. What are some effective purification strategies?

Answer:

Purification can be challenging due to the polar nature of the product and the potential for closely related impurities. A multi-step approach is often necessary.

-

Crystallization: If your compound is a solid, crystallization is often the most effective method for achieving high purity.

-

Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions that provide good crystal growth. Common solvents for pyrazole derivatives include ethanol, acetone, and isopropanol, sometimes in mixtures with water.[12][13]

-

Acid Addition Salts: Pyrazoles are basic and can form salts with acids.[1] Formation of an acid addition salt (e.g., with phosphoric or oxalic acid) can sometimes facilitate crystallization and purification.[12][13] The free base can then be regenerated.

-

-

Chromatography:

-

Silica Gel Chromatography: This is a standard technique, but the polarity of your compound may require the use of more polar solvent systems (e.g., dichloromethane/methanol or ethyl acetate/methanol). Tailing can be an issue, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

-

Reverse-Phase Chromatography (RPC): For highly polar compounds, RPC using a C18 or similar column can be very effective. A water/acetonitrile or water/methanol gradient is typically used, often with a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Adsorption: Materials like activated carbon can be used to remove certain impurities.[14]

-

-

Extraction:

-

Aqueous workups can be used to remove water-soluble impurities. Adjusting the pH of the aqueous phase can be used to selectively extract acidic or basic impurities.

-

Frequently Asked Questions (FAQs)

Q1: What are the best protecting group strategies for the asparagine side chain during coupling?

A1: The choice of protecting group is critical to prevent side reactions. The most common and effective protecting groups for the asparagine side-chain amide are:

-

Trityl (Trt): This bulky group provides excellent protection and is typically removed under acidic conditions (e.g., TFA).

-

Trialkoxybenzyl (Taob) groups: These groups offer good solubility in organic solvents and are also cleaved with TFA.[10][11] The use of these protecting groups can significantly improve coupling efficiency and reduce side reactions.[10]

Q2: How can I effectively characterize my synthesized pyrazolyl-asparagine derivatives?

A2: A combination of spectroscopic techniques is essential for unambiguous characterization:

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Key signals to look for include the pyrazole ring protons and carbons, the asparagine backbone and side-chain protons and carbons, and signals from any substituents.[15][16][17]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as N-H, C=O (amide and carboxylic acid), and C=N bonds.[17]

-

UV-Vis Spectroscopy: Pyrazole derivatives often exhibit characteristic UV absorption bands.[15]

Q3: Are there any "green" synthesis methods available for pyrazole derivatives?

A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. Some green approaches for pyrazole synthesis include:

-

Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption, often leading to higher yields.[7]

-

Solvent-free reactions: Some pyrazole syntheses can be carried out under solvent-free conditions, reducing waste.[18][19]

-

Aqueous reaction media: Using water as a solvent is a key aspect of green chemistry, and several methods for pyrazole synthesis in water have been reported.[20]

Experimental Protocols

General Protocol for Pyrazole Synthesis (Knorr-type)

-

Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add the hydrazine derivative (1.0-1.1 eq) to the solution.

-

If necessary, add a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by crystallization or column chromatography.

General Protocol for Peptide Coupling

-

Dissolve the pyrazole-containing carboxylic acid (1.0 eq) and the asparagine derivative (with side-chain protection) (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add the coupling reagent (e.g., HATU, 1.05 eq) and a base (e.g., DIPEA, 2.0 eq) to the solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with water or a mild acid).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Visualizations

DOT Script for a General Pyrazole Synthesis Workflow

Caption: General workflow for pyrazole synthesis.

DOT Script for a Troubleshooting Decision Tree for Low Yield

Caption: Troubleshooting low yield in pyrazole synthesis.

References

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.

- Pyrazole synthesis. Organic Chemistry Portal.

- Method for purifying pyrazoles. (2011).

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Process for the purification of pyrazoles. (2009).

- Protecting groups for asparagine and glutamine in peptide synthesis. (1988).

- 194 recent advances in the synthesis of new pyrazole deriv

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

- Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Source not provided].

- Recent Advances in the Synthesis of Pyrazole Deriv

- On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calcul

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Coupling Reagents. Aapptec Peptides.

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv

- Pyrazole Wastewater Treatment | Pyrazole Removal

- Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. (2025). RSC Publishing.

- Recent developments in synthetic chemistry and biological activities of pyrazole deriv

- Synthesis and Spectral Analysis of Some Representative Pyrazoline Deriv

- Protecting groups for asparagine and glutamine in peptide synthesis. (1988). European Patent Office - EP 0292228 A2 - Googleapis.com.

- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia MDPI.

- Peptide Coupling Reagents, More than a Letter Soup. (2011). [Source not provided].

- Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source not provided].

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Amino Acid-Protecting Groups. (2009).

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). [Source not provided].

- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. societachimica.it [societachimica.it]

- 3. mdpi.com [mdpi.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. eresearchco.com [eresearchco.com]

- 9. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]

- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 14. arviatechnology.com [arviatechnology.com]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. visnav.in [visnav.in]

- 17. connectjournals.com [connectjournals.com]

- 18. researchgate.net [researchgate.net]

- 19. ias.ac.in [ias.ac.in]

- 20. thieme-connect.com [thieme-connect.com]

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and yield in their pyrazole synthesis protocols. Here, we move beyond simple procedural lists to provide in-depth, mechanism-driven troubleshooting strategies, ensuring you can not only solve common issues but also understand their root causes.

Troubleshooting Guide: The Knorr Pyrazole Synthesis and Related Condensations

The condensation of a 1,3-dicarbonyl compound with a hydrazine, known as the Knorr pyrazole synthesis, is the most common and versatile method for creating the pyrazole core.[1][2][3] However, its apparent simplicity often masks significant challenges related to selectivity and byproduct formation.

Issue 1: Formation of Regioisomeric Pyrazoles

This is the most frequent and challenging issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][4]

Symptoms:

-

NMR spectra exhibit duplicate or overlapping sets of peaks for the pyrazole core and its substituents.

-

Thin-Layer Chromatography (TLC) shows two or more closely eluting spots that are difficult to resolve.

-

The isolated product has a broad melting point range.

-

Mass spectrometry reveals a single mass corresponding to the desired product, but chromatographic analysis (LC-MS, GC-MS) shows multiple peaks with that mass.

Root Cause Analysis: When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates, which then cyclize to form a mixture of two regioisomeric pyrazoles. The reaction's regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric environment around them.[5]

Diagram: Mechanistic Origin of Regioisomers

Caption: Competing reaction pathways in Knorr synthesis.

Solutions & Protocols:

Controlling the regiochemical outcome requires manipulating the kinetic and thermodynamic parameters of the reaction.

1. pH Control: The pH of the reaction medium is critical. Acid catalysis is necessary to activate the carbonyl groups for nucleophilic attack.[6] However, the specific pH can influence which carbonyl is preferentially attacked.

-

Protocol: For reactions involving a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl under mildly acidic conditions. Start by using a catalytic amount of a weak acid like glacial acetic acid (2-3 drops) in a protic solvent like ethanol or 1-propanol.[7] If a hydrazine salt (e.g., hydrochloride) is used, the medium will be acidic. In some cases, this can lead to unwanted side reactions; adding one equivalent of a mild base like sodium acetate can buffer the system and improve selectivity.[8]

2. Solvent and Temperature Optimization: The choice of solvent can influence which reaction pathway is favored.

-

Protocol: Begin with a protic solvent like ethanol, as it can participate in hydrogen bonding and stabilize intermediates. For challenging cases, explore polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), which have been shown to provide high regioselectivity in certain systems, even at room temperature.[4] Generally, lower reaction temperatures favor kinetic control and can lead to higher selectivity. Start reactions at 0 °C or room temperature before resorting to heating.

3. Strategic Starting Material Selection: If possible, modify the starting materials to favor the formation of a single isomer.

-

Expert Insight: Using a 1,3-dicarbonyl with significantly different electronic properties at each carbonyl (e.g., a trifluoromethyl group on one side) can strongly direct the initial attack of the hydrazine, leading to excellent regioselectivity.[4]

Data Summary: Impact of Reaction Conditions on Regioselectivity

| Parameter | Condition | Rationale & Expected Outcome |

| pH | Mildly Acidic (e.g., cat. AcOH) | Generally optimal for activating carbonyls without promoting side reactions. Favors attack at the more reactive carbonyl (ketone > ester).[5] |

| Strongly Acidic | Can lead to a decrease in selectivity and the formation of colored byproducts.[8] | |

| Solvent | Protic (Ethanol, Methanol) | Good general-purpose solvents that facilitate proton transfer steps. |

| Polar Aprotic (DMAc, DMF) | Can enhance selectivity in specific cases by altering the reactivity of the nucleophile and electrophile.[4] | |

| Temperature | Low (0 °C to RT) | Favors the kinetically controlled product, often leading to a higher ratio of a single regioisomer. |

| High (Reflux) | Can overcome activation barriers but may lead to an equilibrium mixture of isomers (thermodynamic control), reducing selectivity. | |

| Catalyst | Lewis Acid (e.g., nano-ZnO) | Can coordinate to carbonyl oxygen atoms, increasing their electrophilicity and potentially directing the reaction pathway.[4] |

Issue 2: Incomplete Reaction, Low Yield, or Formation of Intermediates

Symptoms:

-

TLC or LC-MS analysis shows significant amounts of remaining starting materials.

-

Isolation of stable intermediates like pyrazolines or hydrazones instead of the fully aromatic pyrazole.[2][9]

-

Overall low yield of the desired product.

Root Cause Analysis: These issues typically stem from insufficient reaction activation, suboptimal conditions for the cyclization and dehydration/oxidation steps, or poor starting material solubility. The conversion of the initial hydrazone intermediate to the final aromatic pyrazole requires two key steps: intramolecular cyclization and elimination of a second water molecule (or oxidation, in the case of pyrazoline intermediates).

Diagram: Troubleshooting Workflow for Low Conversion

Caption: Step-by-step troubleshooting for low-yielding reactions.

Solutions & Protocols:

1. Ensure Proper Catalysis: As mentioned, acid catalysis is fundamental.[10] If the reaction is sluggish, the catalytic conditions may be insufficient.

-

Protocol: If you are not using an acid catalyst, add a few drops of glacial acetic acid. If you are already using it, consider a slightly stronger acid or ensure that other components in your reaction are not neutralizing it. The Knorr synthesis is often fast and exothermic, but less reactive substrates may require heating to proceed to completion.[7][8]

2. Drive the Aromatization Step: If you isolate a pyrazoline intermediate, an explicit oxidation step is required to form the aromatic pyrazole ring.

-

Protocol: A variety of oxidants can be used for the aromatization of pyrazolines. Common and effective choices include heating the pyrazoline in DMSO under an oxygen atmosphere or using reagents like manganese dioxide (MnO₂) or iodine.[9][11]

3. One-Pot Procedures: For starting materials that are unstable, consider generating the 1,3-dicarbonyl in situ followed by the addition of hydrazine without intermediate purification. This can prevent the decomposition of sensitive substrates.[4][12]

-

Protocol: A common method involves the Claisen condensation of a ketone with an ester to form the 1,3-dicarbonyl, followed by direct addition of hydrazine to the reaction mixture. This minimizes handling of the potentially unstable dicarbonyl.[4]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark yellow or brown. What causes this and how can I prevent it? A1: This is often due to side reactions involving the hydrazine starting material, which can undergo oxidation or decomposition.[2] If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the resulting acidic conditions can sometimes promote the formation of these colored impurities.

-

Troubleshooting Tip: Try adding one equivalent of a mild base, such as sodium acetate, to neutralize the acid.[8] Running the reaction under an inert atmosphere (nitrogen or argon) can also mitigate oxidative processes.[8] These impurities are often removable during workup and silica gel chromatography.